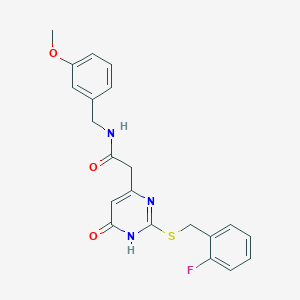

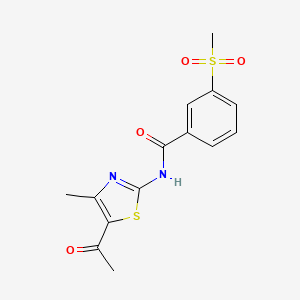

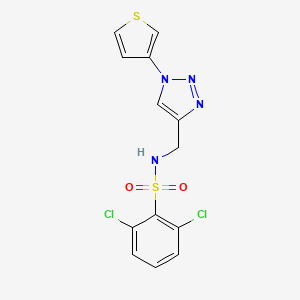

![molecular formula C11H10F2O3 B2536887 (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1807937-62-7](/img/structure/B2536887.png)

(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, an improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid, a key intermediate for the preparation of Cabozantinib (S)-malate, has been described .Applications De Recherche Scientifique

Structural Analysis and Conformation

- Conformation Studies : Research on the conformations of cyclopropane derivatives, such as the work by Ries and Bernal (1985), provides detailed structural analysis through X-ray diffraction methods. These studies highlight the molecular geometry, bond lengths, and angles, offering a foundation for understanding the physical and chemical properties of similar compounds (Ries & Bernal, 1985).

Synthetic Strategies

- Cycloisomerization Reactions : Zhu et al. (2016) developed a method for constructing alkyl 5-arylfuran-2-carboxylates from donor-acceptor cyclopropanes, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry. This approach shows the potential for creating diverse molecular structures from cyclopropane-based starting materials (Zhu, Xu, & Gong, 2016).

Ring-Opening Reactions

- Metal-Free Conditions : The study by Ortega and Csákÿ (2016) on the ring-opening of cyclopropane-1,1-dicarboxylates under transition-metal-free conditions expands the toolkit for modifying cyclopropane derivatives. This research is crucial for developing new reactions that could be applied to similar compounds for functional group transformations (Ortega & Csákÿ, 2016).

Chiral Auxiliary and Protecting Groups

- Chiral Auxiliary Applications : The use of cyclopropane derivatives as chiral auxiliaries and protecting groups for boronic acids, as discussed by Luithle and Pietruszka (2000), showcases the role of these compounds in stereocontrolled synthesis. This application is significant for the production of chiral molecules with cyclopropane rings, potentially including derivatives of the compound (Luithle & Pietruszka, 2000).

Propriétés

IUPAC Name |

(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-11(13)16-7-3-1-6(2-4-7)8-5-9(8)10(14)15/h1-4,8-9,11H,5H2,(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVPPNOXFATEAL-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

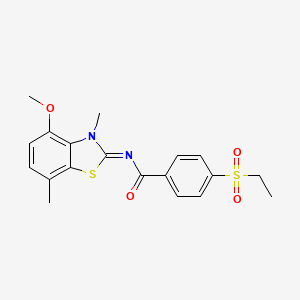

![[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2536816.png)

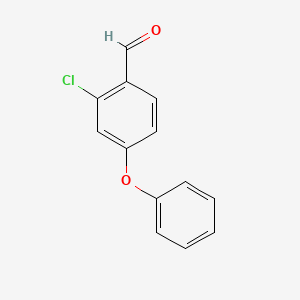

![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)

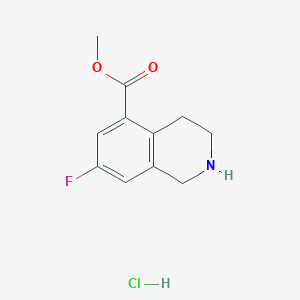

![(S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B2536818.png)

![2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2536819.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B2536824.png)